molecular formula C15H22N4O4S B14951262 Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate

Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B14951262
M. Wt: 354.4 g/mol
InChI Key: RJAPPPJWKAGHIZ-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiophene ring substituted with various functional groups, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or ester groups, leading to the formation of corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The thiophene ring and its substituents can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, the compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

Uniqueness

Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 5-carbamoyl-4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C15H22N4O4S/c1-9-11(15(22)23-3)14(24-12(9)13(16)21)17-10(20)8-19-6-4-18(2)5-7-19/h4-8H2,1-3H3,(H2,16,21)(H,17,20)

InChI Key

RJAPPPJWKAGHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C)C(=O)N

Origin of Product

United States

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